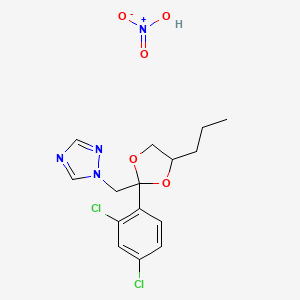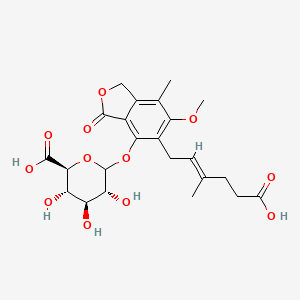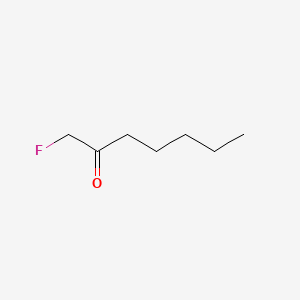
2-Heptanone, 1-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Heptanone, 1-fluoro- typically involves the fluorination of 2-heptanone. One common method is the reaction of 2-heptanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 2-Heptanone, 1-fluoro- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Heptanone, 1-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 1-fluoro-2-heptanol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-fluoroheptanoic acid.
Reduction: Formation of 1-fluoro-2-heptanol.
Substitution: Formation of various substituted heptanones depending on the nucleophile used.
Scientific Research Applications
2-Heptanone, 1-fluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Heptanone, 1-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its biological activity. The carbonyl group (C=O) plays a crucial role in its chemical behavior, participating in various reactions and interactions.
Comparison with Similar Compounds
2-Heptanone: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-Fluoro-2-pentanone: A shorter chain analog with similar fluorination but different physical and chemical properties.
1-Fluoro-3-heptanone: A positional isomer with the fluorine atom on a different carbon, leading to distinct reactivity.
Uniqueness: 2-Heptanone, 1-fluoro- is unique due to the presence of both a fluorine atom and a heptane chain, which imparts specific chemical properties and reactivity. The fluorine atom enhances the compound’s stability and can influence its interactions with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
689-87-2 |
|---|---|
Molecular Formula |
C7H13FO |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
1-fluoroheptan-2-one |
InChI |
InChI=1S/C7H13FO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3 |
InChI Key |
XCTXZEPPGMEWAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


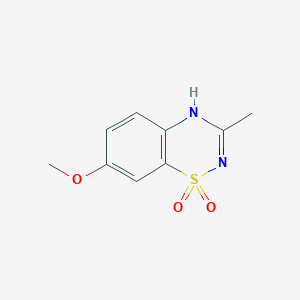
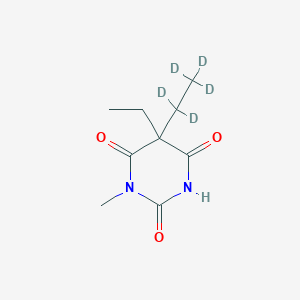
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
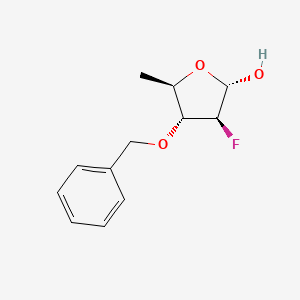
amine](/img/structure/B13413433.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)
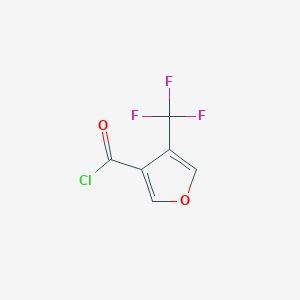
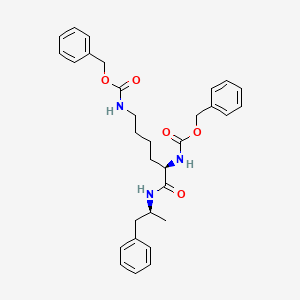
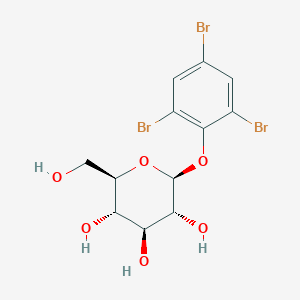
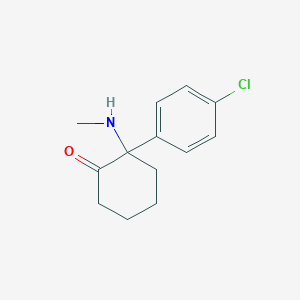
![[(2S)-2-[[(Z)-octadec-9-enoyl]amino]-3-[4-(pyridin-2-ylmethoxy)phenyl]propyl] dihydrogen phosphate](/img/structure/B13413484.png)
